REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH:14]1[C:26]2[NH:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1.CC(C)([O-])C.[Na+].C1(C)C(C)=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[C:5]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:7][C:2]([N:25]2[C:26]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:19]3[C:24]2=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:3][CH:4]=1 |f:2.3,5.6.7,8.9.10|
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Name
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|
Quantity
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12 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
8.4 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
|
stirred at 120° C. for 7.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Under a nitrogen atmosphere, it was heated
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Type
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ADDITION
|
Details
|
was added to this suspension
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Type
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FILTRATION
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Details
|
filtered twice through florisil, alumina, and Celite®
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Type
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CONCENTRATION
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Details
|
The obtained filtrate was concentrated
|
Type
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ADDITION
|
Details
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hexane was added
|
Type
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CUSTOM
|
Details
|
recrystallization
|
Type
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FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
the residue was collected
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |